molecular formula C11H25N3 B2768872 [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine CAS No. 1353971-07-9

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine

Katalognummer: B2768872
CAS-Nummer: 1353971-07-9
Molekulargewicht: 199.342
InChI-Schlüssel: RSFGKKNVQCGLPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine: is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Wirkmechanismus

Target of Action

The primary target of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also known to be a receptor for the SARS-CoV-2 virus, the causative agent of COVID-19 .

Mode of Action

1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine acts as an inhibitor of ACE2 . By binding to ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), thereby inhibiting the vasodilatory effects of the latter. This results in vasoconstriction and increased blood pressure . Additionally, by binding to ACE2, it may prevent the attachment and entry of the SARS-CoV-2 virus .

Biochemical Pathways

The compound affects the renin-angiotensin system . This system is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the conversion of angiotensin II to angiotensin-(1-7), leading to an increase in angiotensin II levels. Angiotensin II is a potent vasoconstrictor, leading to increased blood pressure .

Pharmacokinetics

Based on its structural similarity to other amines, it is likely metabolized by various enzymes, including monoamine oxidases . It is also likely to be water-soluble, given its polar nature .

Result of Action

The inhibition of ACE2 by 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine leads to an increase in blood pressure due to the vasoconstrictive effects of angiotensin II . Additionally, it may prevent the attachment and entry of the SARS-CoV-2 virus, potentially offering therapeutic benefits in the treatment of COVID-19 .

Action Environment

The action of 1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-4-amine can be influenced by various environmental factors. For instance, its efficacy as a CO2 capture solvent is affected by temperature and the weight fraction of the compound in an aqueous solution . Furthermore, its stability and efficacy may be influenced by pH, as amines can accept or donate protons depending on the pH of their environment .

Vorbereitungsmethoden

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine involves several steps. One common method is the reaction of ethylene dichloride with ammonia, which produces various ethylene amines. These amines can then be purified by distillation . Another method involves the reaction of ethylenediamine or ethanolamine/ammonia mixtures over a catalyst . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine apart is its specific structure, which allows for unique interactions with biological targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications that are not observed with other similar compounds.

Biologische Aktivität

The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine is a piperidine derivative notable for its potential applications in medicinal chemistry. Its unique structure, characterized by the presence of amino and isopropyl groups, positions it as a candidate for various biological interactions, particularly with neurotransmitter receptors and enzymes. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H20N2\text{C}_{12}\text{H}_{20}\text{N}_2

This compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Aminoethyl group : Enhances interaction potential with biological targets.
  • Isopropyl and methyl substituents : Contribute to the compound's lipophilicity and receptor binding affinity.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Neurotransmitter Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurological pathways. For example, studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, piperidine derivatives have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that structural modifications can enhance cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Case Study 1: Neurotransmitter Modulation

A study published in 2021 highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems. The compound was tested for its ability to bind to dopamine receptors, showing promising results that suggest potential therapeutic applications in treating mood disorders .

Case Study 2: Anticancer Potential

In vitro evaluations of piperidine derivatives indicated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 0.65 to 2.41 µM for specific analogs, suggesting that structural variations can lead to enhanced biological activity against cancer cells .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine ring through cyclization reactions.
  • Substitution reactions to introduce amino and isopropyl groups.

The mechanism of action involves:

  • Binding to active sites or allosteric sites on enzymes or receptors.
  • Modulation of enzymatic pathways , leading to altered cellular responses.

Data Summary Table

Biological ActivityObservationsReferences
Neurotransmitter ModulationInteraction with dopamine receptors
Enzyme InhibitionInhibition of AChE; potential Alzheimer's treatment
Anticancer ActivityIC50 values between 0.65 - 2.41 µM against MCF-7

Eigenschaften

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13(3)11-4-7-14(8-5-11)9-6-12/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFGKKNVQCGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353971-07-9
Record name 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.